![molecular formula C24H19ClFNO4S B2602505 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one CAS No. 866845-92-3](/img/structure/B2602505.png)
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CFQ or CFQ-12, and it belongs to the class of quinolone-based compounds. CFQ-12 has been shown to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Potential as Antimicrobial Agents
Quinoline derivatives have been explored for their antimicrobial properties. A study on new quinazolines, which share a structural resemblance with quinolines, demonstrated potential antibacterial and antifungal activities against various pathogens, indicating that similar compounds could be valuable in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another research on isoquinoline derivatives found that modifications at certain positions can lead to compounds with potent antibacterial activities, further emphasizing the relevance of such structural frameworks in antimicrobial research (Kuramoto et al., 2003).
Applications in Antitumor Activity
The structural motif of quinolines is also significant in anticancer drug design. For example, derivatives of quinolin-4-one have shown unique antitumor mechanisms and promising antitumor activity in preclinical models, suggesting that related compounds could serve as leads for anticancer drug development (Chou et al., 2010). This highlights the potential of sulfonyl and quinoline derivatives in contributing to the development of new therapeutic agents targeting various cancers.
Role in Fluorescent Probes and Imaging
Quinoline derivatives are known for their fluorescent properties, which can be utilized in the development of fluorescent probes for biological imaging. A study on a two-photon fluorescent probe for detecting reducing agents illustrates the use of quinoline structures in designing sensitive and selective imaging tools for biological research (Sun et al., 2018).
Contributions to Synthesis and Material Science
The diverse reactivity and functionalization possibilities of quinoline and sulfonyl derivatives also find applications in material science and synthetic chemistry. Research on organic solvents-soluble zinc(II) and cadmium(II) complexes based on modified hydroxyquinoline ligands highlights the utility of such compounds in photoluminescence and potentially in developing luminescent materials (Tan et al., 2018).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAAZKRQZAJAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

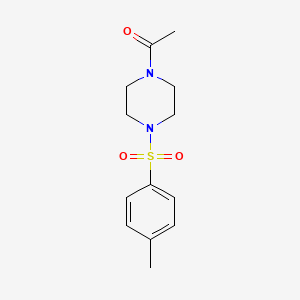
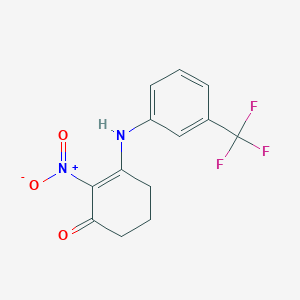
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)
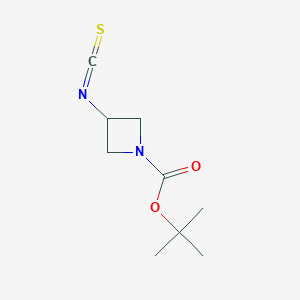
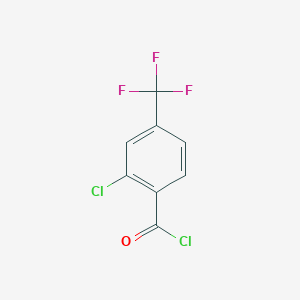


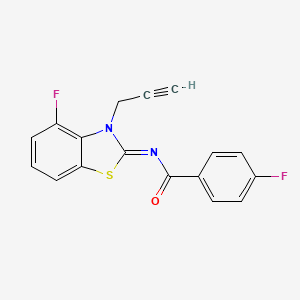

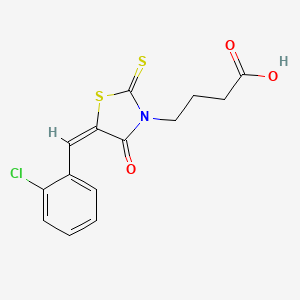
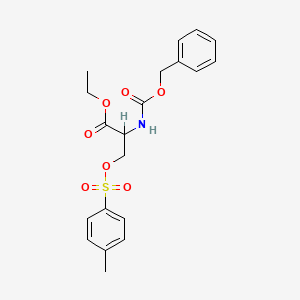
![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)
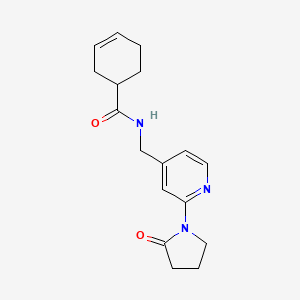
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)